molecular formula C8H6ClNS B2381990 3-Chloro-5-methylphenylisothiocyanate CAS No. 471909-97-4

3-Chloro-5-methylphenylisothiocyanate

Cat. No. B2381990
CAS RN: 471909-97-4
M. Wt: 183.65
InChI Key: TTXWSRCMPLAWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-methylphenylisothiocyanate is a chemical compound with the molecular formula C8H6ClNS . It has a molecular weight of 183.66 . This compound is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

A novel synthesis method for isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen and mild condition . In addition, the yields of some products could be more than 90% . More importantly, this method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3-Chloro-5-methylphenylisothiocyanate can be analyzed using various techniques . These properties include molecular weight, solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

1. Synthesis and Chemical Reactions

  • 3-Chloro-5-methylphenylisothiocyanate is involved in the synthesis of various chemical compounds. For example, it reacts with hydroxylamine hydrochloride to produce 3-alkyl(aryl)-5-chloromethylisoxazole, leading to the formation of 3-alkyl(aryl)-5-dimethylamino(or isothiocyanato)-methylisoxazoles (Gadzhily & Aliev, 2002). It's also used in the synthesis of various oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene (Sharba et al., 2005).

2. Application in Medicinal Chemistry

  • This compound has been used in the synthesis of antihyperglycemic agents. For instance, derivatives of pyrazol-3-one with a methylthio substitution at C4 and a trifluoromethyl group at C5 have shown potent antihyperglycemic effects in diabetic mice (Kees et al., 1996).

3. Environmental and Agricultural Applications

  • 3-Chloro-5-methylphenylisothiocyanate derivatives are explored in environmental sciences. For example, research on the degradation products of fenitrothion, a common organophosphorus pesticide, revealed the production of chloro-5-hydroxy-2-nitrobenzoic acid from 3-methyl-4-nitrophenol, a typical hydrolysate of fenitrothion (Takanashi et al., 2012).

4. Material Science and Corrosion Studies

  • Studies on corrosion inhibitors include the use of 5-(phenylthio)-3H-pyrrole-4-carbonitriles, which are derivatives involving 3-chloro-5-methylphenylisothiocyanate, showing significant inhibition effects on mild steel corrosion in acidic environments (Verma et al., 2015).

5. Photolysis and Atmospheric Chemistry

  • Research into the photolysis of methyl isothiocyanate, closely related to 3-chloro-5-methylphenylisothiocyanate, indicates that photodissociation by sunlight is an effective pathway for its removal from the atmosphere, contributing to the understanding of atmospheric chemistry (Alvarez & Moore, 1994).

Safety and Hazards

The safety data sheet of a similar compound, 3-Chloro-5-methylphenylisocyanate, indicates that it has several hazard statements including H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), H330 (fatal if inhaled), H334 (may cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (may cause respiratory irritation), H351 (suspected of causing cancer), and H412 (harmful to aquatic life with long lasting effects) .

properties

IUPAC Name

1-chloro-3-isothiocyanato-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXWSRCMPLAWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methylphenylisothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.